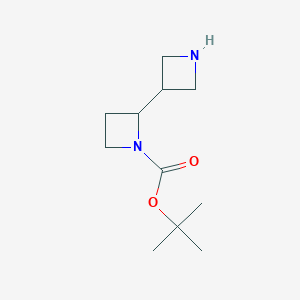
(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is a chemical compound that may be used as an intermediate or reagent in organic synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group for amines in peptide synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C21H16BrNO2 . The structure includes a fluorene moiety, a carbamate group, and a bromophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.24500 g/mol . It has a density of 1.38 g/cm3 and a boiling point of 506.4ºC at 760 mmHg . The melting point is between 99-105ºC .Applications De Recherche Scientifique
Protecting Groups and Synthetic Intermediates
- The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group serves as a novel safety-catch amine protection, providing a relatively acid-stable protecting group. This group can be activated and cleaved under mild conditions, demonstrating its utility in selective deprotection strategies in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).
Structural Studies
- Investigations into the crystal structure of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate revealed torsion angles varying from typical values found in Fmoc-protected amino acids. This study provides insight into the molecular orientations and intermolecular hydrogen bonding that link molecules into two-dimensional sheets, contributing to the understanding of molecular conformations in solid states (Yamada et al., 2008).
Biotransformation and Environmental Applications
- Research on the biotransformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria aimed at producing hydroxylated 9H-carbazole metabolites. This study illustrates the potential of microbial processes in generating valuable derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).
Fluorescence Sensing
- Synthesis of new fluorene compounds demonstrated their application as highly selective sensors for detecting nitro compounds, metal cations, and amino acids. This research highlights the role of these compounds in developing fluorescent sensors with high sensitivity and selectivity, useful in environmental monitoring and biosensing (Han et al., 2020).
Optoelectronic Properties and Device Applications
- Novel carbazole derivatives synthesized from 9H-carbazole showed significant optoelectronic properties. These studies explore the compounds' potential in light-emitting diodes and fluorescent chemosensors, indicating their versatility in electronic and optical applications (Qian et al., 2019).
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNFLJPISLNUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)









![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

